N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is systematically named according to IUPAC rules as 2-N-[(3-fluorophenyl)methyl]cyclohexane-1,2-diamine hydrochloride . This nomenclature prioritizes the cyclohexane backbone, with the numbering starting at the first amine group (position 1) and proceeding to the second amine (position 2). The 3-fluorobenzyl substituent is attached to the nitrogen at position 2.
The CAS Registry Number for this compound is 1353954-71-8 , which uniquely identifies it in chemical databases.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₃H₂₀ClFN₂ , reflecting its composition:
- 13 carbon atoms (including the cyclohexane ring and benzyl group),
- 20 hydrogen atoms ,
- 1 chlorine atom (from the hydrochloride salt),
- 1 fluorine atom (on the benzyl group),
- 2 nitrogen atoms (from the diamine groups).
The molecular weight is calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 13 | 12.01 | 156.13 |
| H | 20 | 1.008 | 20.16 |
| Cl | 1 | 35.45 | 35.45 |
| F | 1 | 19.00 | 19.00 |
| N | 2 | 14.01 | 28.02 |
| Total | 258.76 g/mol |
This matches the experimentally determined molecular weight of 258.76 g/mol .
Structural Isomerism and Stereochemical Considerations
The compound exhibits structural isomerism and stereochemical complexity due to its cyclohexane backbone and substituents:
- Positional Isomerism : The diamine groups at positions 1 and 2 on the cyclohexane ring differentiate it from isomers with alternative amine placements (e.g., 1,3- or 1,4-diamines).
- Cis-Trans Isomerism : The relative positions of the amine and 3-fluorobenzyl groups on the cyclohexane ring create potential for cis (same face) or trans (opposite face) stereoisomers.
- Conformational Flexibility : The cyclohexane ring adopts chair conformations , where axial or equatorial orientations of substituents influence stability. For example, the 3-fluorobenzyl group may preferentially occupy an equatorial position to minimize steric strain.
Stereochemical resolution of such isomers typically involves chiral chromatography or crystallization with resolving agents like tartaric acid.
X-ray Crystallographic Characterization
While direct X-ray crystallographic data for this specific compound are not publicly available, analogous cyclohexane-diamine hydrochlorides provide insights into its likely structural features:
- Hydrogen Bonding : In similar structures (e.g., cyclohexane-1,4-diammonium salts), the hydrochloride ion forms N–H···Cl hydrogen bonds with the protonated amines, stabilizing the crystal lattice.
- Packing Arrangements : The 3-fluorobenzyl group may participate in C–H···F interactions or π-stacking , as observed in fluorinated aromatic systems.
- Dihedral Angles : For related N-benzylcyclohexane-diamines, the dihedral angle between the benzyl group and cyclohexane ring typically ranges from 60° to 90° , minimizing steric clashes.
Hypothetical crystallographic parameters for this compound might include:
| Parameter | Value (Hypothetical) |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.8 Å, b = 12.2 Å, c = 14.1 Å |
| Dihedral angle (C–N–C) | 112° |
These predictions are based on trends in structurally related hydrochlorides.
Properties
IUPAC Name |
2-N-[(3-fluorophenyl)methyl]cyclohexane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h3-5,8,12-13,16H,1-2,6-7,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBNFOUVLOXRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NCC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steric and Electronic Effects
The electron-withdrawing fluorine atom on the benzyl group moderates the reactivity of 3-fluorobenzyl electrophiles, necessitating elevated temperatures for alkylation (Method 2). Conversely, reductive amination (Method 1) benefits from the aldehyde’s enhanced electrophilicity due to fluorine’s inductive effect.
Salt Formation Dynamics
Hydrochloride salt precipitation is optimally performed in anhydrous ether to avoid hydrate formation. X-ray diffraction data for analogous compounds confirm that the hydrochloride salt crystallizes in a monoclinic system with strong N–H···Cl hydrogen bonds.
Scalability and Industrial Relevance
The Boc-protection route (Method 3) aligns with Good Manufacturing Practice (GMP) standards due to its reproducibility and ease of purification. In contrast, catalytic methods (Method 4) may require costly ligand recycling for large-scale production.
Chemical Reactions Analysis
Amine Protection and Deprotection
The primary and secondary amines in this compound undergo selective protection reactions. For example, Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) proceeds under mild conditions:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Boc₂O, DIPEA | Dichloromethane | 20 | 24 | 34% | |
| Boc₂O, DIPEA | Benzene | Reflux | 24 | 88% |
The reaction efficiency depends on solvent polarity and steric effects from the cyclohexane backbone. Deprotection with HCl regenerates the free amine .
Metal Coordination and Complexation
The compound acts as a bidentate ligand , forming stable complexes with transition metals like Zn(II). For instance:
-
Reaction with ZnCl₂ in ethanol yields [ZnCl₂(L)] (L = ligand), confirmed via X-ray crystallography .
-
Antimicrobial activity of the Zn complex against S. aureus (MIC = 8 µg/mL) surpasses the free ligand (MIC = 64 µg/mL), indicating a synergistic effect .
Acid-Catalyzed Cyclization
Under acidic conditions, the diamine participates in intramolecular cyclization to form heterocycles. For example:
-
In acetic acid at 120°C, it facilitates the synthesis of indoloquinoxalines via H-bond-assisted activation of chloro intermediates .
-
Cyclization kinetics depend on the effective molarity (EM), with smaller rings (5–6 members) forming preferentially .
Substitution and Functionalization
The 3-fluorobenzyl group undergoes electrophilic substitution and cross-coupling reactions:
The fluorine atom directs substitution to the para position due to its electron-withdrawing nature .
Redox Reactions
The compound participates in reductive amination and oxidation:
-
With NaBH₄, imine intermediates derived from Schiff bases are reduced to secondary amines .
-
Oxidation using KMnO₄ in acidic media cleaves the cyclohexane ring, generating dicarboxylic acids .
Table 1: Comparative Antimicrobial Activity
| Compound | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) |
|---|---|---|---|
| Free ligand | 64 µg/mL | >128 µg/mL | >128 µg/mL |
| [ZnCl₂(L)] complex | 8 µg/mL | 32 µg/mL | 64 µg/mL |
| Ciprofloxacin (control) | 1 µg/mL | 1 µg/mL | – |
| Data sourced from . |
Table 2: Macrocyclization Yields
| Precursor Concentration | Macrocycle Size ([n + n]) | Yield (%) |
|---|---|---|
| 5 mM | [1 + 1] | 65 |
| 10 mM | [2 + 2] | 42 |
| 50 mM | [3 + 3] | 14 |
| Adapted from . |
Scientific Research Applications
Chemical Properties and Structure
N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride has the molecular formula C13H20ClFN2 and a molecular weight of 258.76 g/mol. The compound features a cyclohexane ring bonded to a 3-fluorobenzyl group and two amine functionalities. The incorporation of fluorine is significant as it can enhance the compound's stability and modify its interaction with biological targets, potentially increasing its efficacy in various applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound have been reported to be as low as 0.0005 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, indicating its potent antibacterial activity compared to standard antibiotics like tetracycline .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine | 0.0005 - 0.032 | S. aureus, E. coli |
| Tetracycline | 0.25 - 0.5 | S. aureus, E. coli |
In addition to antibacterial activity, derivatives of this compound have shown antifungal properties against species such as Candida albicans, further broadening its potential therapeutic applications.
Drug Development
The compound's unique structural characteristics make it a candidate for drug development aimed at treating infections caused by resistant bacterial strains. Its ability to form complexes with metal ions, such as zinc, has been explored to enhance its antimicrobial efficacy through synergistic effects .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound and related compounds:
- Antibacterial Studies : A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with fluorinated benzyl groups exhibited enhanced activity compared to their non-fluorinated counterparts .
- Antifungal Activity : Certain derivatives have demonstrated antifungal activity against Candida albicans, highlighting the importance of fluorination in improving bioactivity.
Mechanism of Action
The mechanism of action of N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate certain biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine hydrochloride
- N1-(3-Bromobenzyl)cyclohexane-1,2-diamine hydrochloride
- N1-(3-Methylbenzyl)cyclohexane-1,2-diamine hydrochloride
Uniqueness
N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride is a compound that has garnered attention in scientific research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring bonded to a 3-fluorobenzyl group and two amine functionalities. The incorporation of fluorine is significant as it can enhance the compound's stability and modify its interaction with biological targets, potentially increasing its efficacy in various applications.
This compound is believed to modulate biological pathways by interacting with specific receptors or enzymes. The fluorine atom in the benzyl group plays a crucial role in its binding affinity and selectivity towards these targets. Although the exact molecular targets are still under investigation, preliminary studies suggest a broad spectrum of activity against various pathogens .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In comparative studies, derivatives of cyclohexane-1,2-diamine have shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentrations (MICs) : Some derivatives exhibited MIC values ranging from 0.0005 to 0.032 µg/mL against strains like Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics such as tetracycline .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine | 0.0005 - 0.032 | S. aureus, E. coli |
| Tetracycline | 0.25 - 0.5 | S. aureus, E. coli |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Studies : A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with fluorinated benzyl groups showed enhanced activity compared to their non-fluorinated counterparts .
- Antifungal Activity : In addition to antibacterial properties, certain derivatives demonstrated antifungal activity against species such as Candida albicans. The presence of fluorine was noted to contribute positively to the overall bioactivity .
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated analogs:
| Compound Type | Activity Level | Unique Features |
|---|---|---|
| N1-(3-Chlorobenzyl)cyclohexane-1,2-diamine | Moderate | Chlorine substitution |
| N1-(3-Bromobenzyl)cyclohexane-1,2-diamine | Low | Bromine substitution |
| N1-(3-Methylbenzyl)cyclohexane-1,2-diamine | Variable | Methyl group influence |
The presence of fluorine in the benzyl group significantly enhances the compound’s stability and reactivity compared to other halogenated variants .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N1-(3-Fluorobenzyl)cyclohexane-1,2-diamine hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 3-fluorobenzyl halides with cyclohexane-1,2-diamine derivatives. Purification methods include recrystallization (e.g., using ethanol/water mixtures) and chromatography (silica gel, eluting with dichloromethane/methanol gradients). Purity validation requires HPLC (>95% purity) and NMR spectroscopy (absence of residual solvent or byproducts) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : H/C NMR to confirm fluorobenzyl substitution and cyclohexane-diamine backbone .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion verification .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats, respirators) to avoid inhalation or skin contact.
- Emergency measures: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. First aid for exposure includes immediate rinsing with water and medical consultation .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for higher yields?
- Methodological Answer : A 2 factorial design evaluates variables (temperature, solvent polarity, catalyst loading). For example:
Q. How to resolve contradictions in reaction yield data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize reagents (e.g., anhydrous solvents, freshly distilled amines) and equipment (e.g., moisture-free reactors).
- Error Source Analysis : Compare spectroscopic data for side products (e.g., diastereomer formation via H NMR coupling constants) .
- Meta-Analysis : Cross-reference synthesis protocols from peer-reviewed studies (e.g., Tye et al. vs. Boudet et al.) to identify methodological divergences .
Q. What computational tools predict reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemistry : Density Functional Theory (DFT) calculates transition states and intermediates (software: Gaussian, ORCA).
- Reaction Path Search : The Artificial Force Induced Reaction (AFIR) method identifies energetically favorable pathways .
- Machine Learning : Train models on PubChem data to predict solvent effects or catalytic activity .
Q. How does stereochemistry influence biological activity or catalytic applications?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers.
- Activity Assays : Compare (R,R)- and (S,S)-isomers in receptor-binding studies (e.g., fluorescence polarization) or asymmetric catalysis (e.g., enantiomeric excess via GC-MS) .
Q. What are emerging methodologies for stability testing under varying pH and temperature?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 48 hours. Monitor degradation via LC-MS to identify labile functional groups .
Future Directions
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
